6,2'-Dichloro-3,4'-bipyridine
Overview
Description
6,2'-Dichloro-3,4'-bipyridine is a chemical compound belonging to the bipyridine family, characterized by two pyridine rings connected at the 2 and 4 positions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6,2'-Dichloro-3,4'-bipyridine typically involves the chlorination of 3,4'-bipyridine. This can be achieved through various methods, including electrophilic aromatic substitution reactions where chlorine is introduced to the pyridine rings under controlled conditions.
Industrial Production Methods: On an industrial scale, the production of this compound involves large-scale chlorination reactions, often using chlorine gas or other chlorinating agents in the presence of a catalyst to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 6,2'-Dichloro-3,4'-bipyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.
Substitution: Substitution reactions, particularly nucleophilic substitution, can occur at the chlorinated positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions typically use strong nucleophiles like ammonia (NH3) or amines.
Major Products Formed:
Oxidation Products: Various oxides and hydroxides.
Reduction Products: Reduced forms of the compound.
Substitution Products: Substituted derivatives with different functional groups.
Scientific Research Applications
6,2'-Dichloro-3,4'-bipyridine has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry, forming complexes with transition metals.
Biology: The compound can be used in biological studies to investigate its interaction with biomolecules.
Industry: Utilized in material science for the development of new materials with specific properties.
Mechanism of Action
The mechanism by which 6,2'-Dichloro-3,4'-bipyridine exerts its effects involves its ability to coordinate with metal ions, forming stable complexes. The nitrogen atoms in the pyridine rings act as coordination sites, allowing the compound to interact with various metal ions. This interaction can influence the electronic properties of the metal centers, leading to applications in catalysis and material science.
Comparison with Similar Compounds
2,2'-Bipyridine
4,4'-Bipyridine
6,6'-Dichloro-2,2'-bipyridine
3,4'-Bipyridine
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Properties
IUPAC Name |
2-chloro-4-(6-chloropyridin-3-yl)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6Cl2N2/c11-9-2-1-8(6-14-9)7-3-4-13-10(12)5-7/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYECQSGOTOTZAI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C2=CC(=NC=C2)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60654765 | |
Record name | 2',6-Dichloro-3,4'-bipyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60654765 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
942206-22-6 | |
Record name | 2',6-Dichloro-3,4'-bipyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60654765 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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